ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C13H9Cl2NO4 It is a derivative of furan and aniline, characterized by the presence of two chlorine atoms on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of 3,4-dichloroaniline with ethyl 4-oxofuran-3-carboxylate under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
ethyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to the presence of both furan and aniline moieties in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its specific substitution pattern also differentiates it from other dichloroaniline derivatives, leading to unique reactivity and biological activities .
Properties
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)-4-oxofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)11-10(17)6-20-12(11)16-7-3-4-8(14)9(15)5-7/h3-5,16H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTDYCQAIZSVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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